molecular formula C17H17Cl2N3 B5911954 (Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

(Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

Cat. No.: B5911954
M. Wt: 334.2 g/mol
InChI Key: BXEDFOONJQVRBD-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a dichlorophenyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imine group, converting it to the corresponding amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a ligand in receptor studies.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic effects, including as antipsychotic or antidepressant agents.

Industry

In the industrial sector, this compound could be used in the synthesis of other chemical intermediates or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine would depend on its specific biological target. Generally, compounds with a piperazine moiety can interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorophenyl)piperazine: A related compound with similar structural features but lacking the imine group.

    N-phenylpiperazine: Another related compound that lacks the dichlorophenyl group.

Uniqueness

(Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine is unique due to the presence of both the dichlorophenyl and phenylpiperazine moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c18-15-7-6-14(17(19)12-15)13-20-22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEDFOONJQVRBD-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.